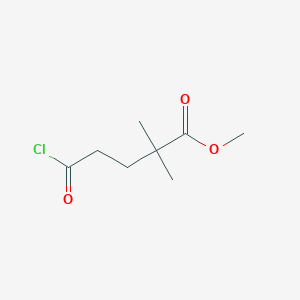
2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- is a complex organic compound with a unique structure that combines a naphthalene ring with a benzopyran moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 6-methoxy-2-naphthol with 2,2-dimethylchroman-4-one under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the purification of the final product may involve advanced techniques such as column chromatography or recrystallization to ensure high purity.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds within the structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted products.
科学的研究の応用
2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in the context of various diseases. It may have anti-inflammatory, antioxidant, or anticancer properties.
Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved can vary depending on the specific context and application.
類似化合物との比較
Similar Compounds
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound shares the 6-methoxynaphthalene moiety but differs in its overall structure and functional groups.
(E)-4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one: Another compound with a 6-methoxynaphthalene core, but with different substituents and a different overall structure.
Uniqueness
2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- is unique due to its combination of a naphthalene ring with a benzopyran moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
CAS番号 |
62550-58-7 |
|---|---|
分子式 |
C22H20O3 |
分子量 |
332.4 g/mol |
IUPAC名 |
4-(6-methoxynaphthalen-2-yl)-2,2-dimethylchromen-7-ol |
InChI |
InChI=1S/C22H20O3/c1-22(2)13-20(19-9-7-17(23)12-21(19)25-22)16-5-4-15-11-18(24-3)8-6-14(15)10-16/h4-13,23H,1-3H3 |
InChIキー |
JKHCQUMNIXEDBL-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3)C=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl [(cyclohex-1-en-1-yl)oxy]acetate](/img/structure/B8575795.png)

![1,1,2-Trifluoro-4-[(methoxymethoxy)methyl]hepta-1,6-diene](/img/structure/B8575800.png)



![2(1H)-Pyridinone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8575833.png)



![6-chloro-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8575864.png)
